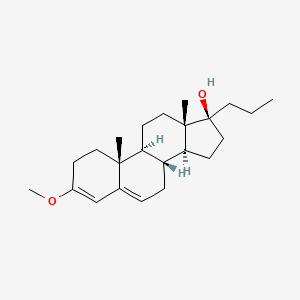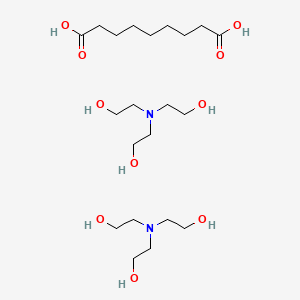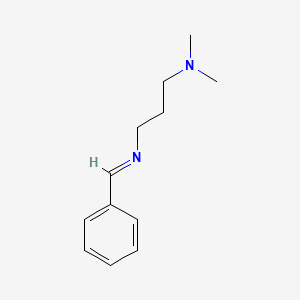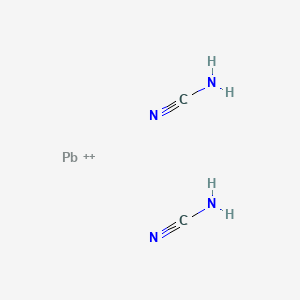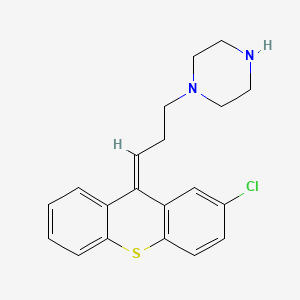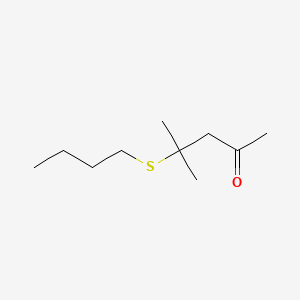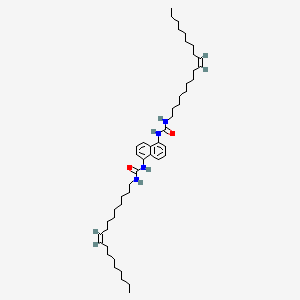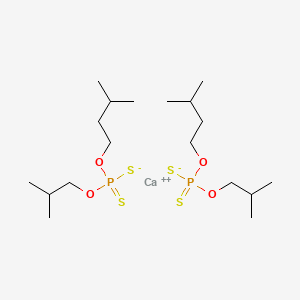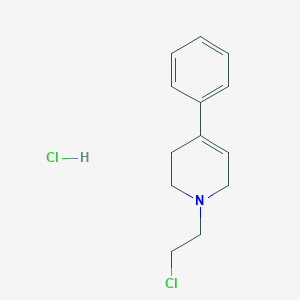
1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride is a chemical compound known for its unique structure and properties It is a derivative of pyridine, featuring a phenyl group and a chloroethyl group attached to the tetrahydropyridine ring
準備方法
The synthesis of 1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride typically involves the reaction of 1,2,3,6-tetrahydro-4-phenylpyridine with 2-chloroethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and the use of industrial-grade reagents and solvents.
化学反応の分析
1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions used in the reactions.
科学的研究の応用
1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. This can result in cytotoxic effects, making it a potential candidate for anticancer therapy .
類似化合物との比較
1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride can be compared with other similar compounds, such as:
1-(2-Chloroethyl)pyrrolidine: This compound has a similar chloroethyl group but a different ring structure, leading to different chemical and biological properties.
1-(2-Chloroethyl)piperidine: Another similar compound with a piperidine ring, which also exhibits unique properties and applications.
特性
CAS番号 |
4600-97-9 |
|---|---|
分子式 |
C13H17Cl2N |
分子量 |
258.18 g/mol |
IUPAC名 |
1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C13H16ClN.ClH/c14-8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12;/h1-6H,7-11H2;1H |
InChIキー |
ZSGKTBOEIUEDOS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


